Cas no 2034294-82-9 (1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea)
1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea Chemical and Physical Properties
Names and Identifiers
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- N,N-dimethyl-4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-sulfonamide
- 1-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-thiophen-2-ylurea
- 1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea
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- Inchi: 1S/C13H22N4O3S2/c1-16(2)22(19,20)17-7-5-11(6-8-17)10-14-13(18)15-12-4-3-9-21-12/h3-4,9,11H,5-8,10H2,1-2H3,(H2,14,15,18)
- InChI Key: BAKDZWSWDJCDQI-UHFFFAOYSA-N
- SMILES: S(N(C)C)(N1CCC(CNC(NC2=CC=CS2)=O)CC1)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 470
- XLogP3: 0.9
- Topological Polar Surface Area: 118
1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6539-2528-2μmol |
1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea |
2034294-82-9 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6539-2528-5μmol |
1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea |
2034294-82-9 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6539-2528-10μmol |
1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea |
2034294-82-9 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6539-2528-20μmol |
1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea |
2034294-82-9 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6539-2528-1mg |
1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea |
2034294-82-9 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6539-2528-2mg |
1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea |
2034294-82-9 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6539-2528-3mg |
1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea |
2034294-82-9 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6539-2528-4mg |
1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea |
2034294-82-9 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6539-2528-5mg |
1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea |
2034294-82-9 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6539-2528-10mg |
1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea |
2034294-82-9 | 10mg |
$79.0 | 2023-09-08 |
1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea
Introduction to 1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea (CAS No. 2034294-82-9)
1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound, identified by its CAS number 2034294-82-9, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in drug discovery and development. The presence of both dimethylsulfamoyl and thiophen-2-yl functional groups in its molecular structure contributes to its diverse chemical reactivity and potential therapeutic applications.
The urea moiety in the compound’s name is particularly noteworthy, as urea-based derivatives are well-documented for their role in various pharmacological interventions. The incorporation of a piperidin-4-yl group further enhances the compound’s complexity, enabling it to interact with biological targets in novel ways. This combination of structural features has positioned 1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea as a candidate for further exploration in the development of new therapeutic agents.
Recent advancements in medicinal chemistry have highlighted the importance of bioisosterism, where structural analogs are designed to maintain or improve biological activity while altering pharmacokinetic properties. The molecular framework of 1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea aligns well with this principle, offering a scaffold that can be modified to optimize its pharmacological profile. Studies have demonstrated that modifications at the dimethylsulfamoyl and thiophen-2-yl positions can significantly influence the compound’s binding affinity and metabolic stability, which are critical factors in drug design.
The thiophen-2-yl group, in particular, has been recognized for its ability to enhance molecular interactions with biological receptors due to its aromaticity and sulfur-rich environment. This feature has been leveraged in the design of drugs targeting neurological disorders, where precise receptor modulation is essential. The integration of this moiety into 1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea suggests potential applications in therapies aimed at modulating neurotransmitter activity.
In parallel, the dimethylsulfamoyl group contributes to the compound’s overall solubility and bioavailability, which are crucial for effective drug delivery. The sulfamoyl functionality is known to enhance binding interactions with protein targets, a property that has been exploited in the development of antibiotics and anti-inflammatory agents. By combining this group with the urea moiety, researchers aim to create molecules that can engage multiple biological pathways simultaneously, leading to synergistic therapeutic effects.
Recent research has also explored the role of 1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea in addressing inflammatory conditions. Studies indicate that compounds with similar structural motifs can inhibit key enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX). The presence of both urea and thiophene groups provides a basis for designing molecules that can modulate these enzymes without the side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
The compound’s potential extends beyond anti-inflammatory applications. Preliminary studies have suggested that it may exhibit antiviral properties, particularly against RNA viruses. The ability of thiophene derivatives to interfere with viral replication mechanisms has been documented in several studies, making 1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea a promising candidate for further investigation in antiviral therapies.
From a synthetic chemistry perspective, the preparation of 1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-y l)urea involves multi-step reactions that showcase the versatility of modern organic synthesis techniques. The introduction of the dimethylsulfamoyl group requires careful control of reaction conditions to ensure high yield and purity, while the coupling of the thiophen ring necessitates protecting group strategies to prevent unwanted side reactions. These synthetic challenges highlight the compound’s complexity but also underscore its potential as a model system for developing new synthetic methodologies.
The growing interest in 1-{[1-(dimethylsulfamoyl)piperidin -4 -yl]methyl}-3-(thiophen -2 -y l)urea is also driven by its potential as an intermediate in the synthesis of more complex pharmaceutical agents. Researchers are exploring ways to derivatize this molecule further, incorporating additional functional groups or altering its core structure to enhance specific biological activities. Such modifications could lead to novel drugs with improved efficacy and reduced toxicity compared to existing treatments.
In conclusion, 1-{[1-(dimethylsulfamoyl)piperidin -4 -yl]methyl}-3-(thiophen -2 -y l)urea (CAS No. 2034294 -82 -9) represents a significant advancement in pharmaceutical research due to its unique structural features and promising biological activities. Its combination of a dimethylsulfamoyl group, a thiophene ring, and a central urea moiety makes it a versatile scaffold for drug discovery. As research continues to uncover new therapeutic applications for this compound, it is poised to play an important role in the development of next-generation pharmaceutical agents.
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